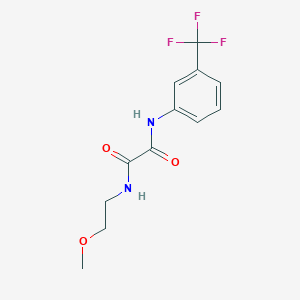
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide, also known as HMQP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMQP is a pivaloyloxymethyl prodrug of 6-hydroxymethyl-3-methyl-2-quinaldic acid (HMA), which is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition has been shown to have therapeutic effects in various diseases.
Mécanisme D'action
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide exerts its therapeutic effects through the inhibition of DHODH, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. DHODH inhibition leads to a decrease in pyrimidine synthesis, which affects DNA and RNA synthesis, ultimately leading to cell death. In cancer cells, DHODH inhibition leads to the inhibition of cell proliferation and the induction of apoptosis. In autoimmune disorders, DHODH inhibition leads to a reduction in inflammation and autoimmunity. In viral infections, DHODH inhibition leads to the inhibition of viral replication.
Biochemical and physiological effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has been shown to have significant biochemical and physiological effects in various studies. In cancer cells, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has been shown to inhibit cell proliferation and induce apoptosis. In autoimmune disorders, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has been shown to reduce inflammation and autoimmunity. In viral infections, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has been shown to inhibit viral replication. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has also been shown to have low toxicity and good bioavailability in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide in lab experiments is its potent and specific inhibition of DHODH, which makes it a valuable tool for studying the de novo pyrimidine biosynthesis pathway. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide also has low toxicity and good bioavailability, which makes it a safe and effective compound to use in animal studies. One limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide. One direction is the investigation of its therapeutic potential in other diseases, such as metabolic disorders and neurodegenerative diseases. Another direction is the development of more efficient synthesis methods for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide, which would make it more accessible for research purposes. Additionally, the development of more potent and selective DHODH inhibitors based on the structure of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide could lead to the development of more effective therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide involves the reaction of 2-hydroxy-6-methylquinoline with pivaloyl chloride, followed by the reaction of the resulting product with 4-methoxyaniline. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. In cancer, DHODH inhibition has been shown to have anti-proliferative effects on cancer cells, making it a promising target for cancer therapy. In autoimmune disorders, DHODH inhibition has been shown to reduce inflammation and autoimmunity. In viral infections, DHODH inhibition has been shown to have antiviral effects.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-6-11-20-16(12-15)13-17(21(26)24-20)14-25(22(27)23(2,3)4)18-7-9-19(28-5)10-8-18/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQQLYZQIICRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=C(C=C3)OC)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Bromophenyl)-2-[(5Z)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7693061.png)







![N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7693125.png)



